

A Deep Dive into Borrelidin: From Discovery to Therapeutic Potential

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Compound of Interest

| | |
|----------------|------------|
| Compound Name: | Borrelidin |
| Cat. No.: | B1214625 |

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Borrelidin, a unique 18-membered macrolide antibiotic, has captivated the scientific community for over seven decades. First isolated from *Streptomyces rochei* in 1949, its journey from a simple antimicrobial agent to a multifaceted therapeutic candidate is a testament to the enduring power of natural product research. This technical guide provides a comprehensive overview of the history of Borrelidin research and development, detailing its discovery, diverse biological activities, intricate mechanism of action, biosynthetic pathway, and the synthetic strategies developed for its production. With a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways, this document serves as an essential resource for professionals engaged in drug discovery and development.

Introduction: A Historical Perspective

The story of Borrelidin began in 1949 when it was first isolated from the fermentation broth of *Streptomyces rochei*.^[1] Initially noted for its activity against the spirochete *Borrelia*, the causative agent of relapsing fever, its full chemical structure was not elucidated until later. Subsequent research revealed a complex macrolide structure characterized by a distinctive nitrile group, a feature relatively rare in natural products. Over the years, the scope of Borrelidin's biological activities has expanded dramatically, revealing potent antibacterial, antifungal, antiviral, anti-angiogenic, antimalarial, and herbicidal properties.^[1] This broad

spectrum of activity has fueled ongoing research into its therapeutic potential across various disease areas.

Biological Activities and Quantitative Data

Borrelidin exhibits a remarkable range of biological activities, each substantiated by quantitative data from numerous studies. This section summarizes these activities and presents the key quantitative metrics in structured tables for clear comparison.

Antimicrobial Activity

Borrelidin demonstrates significant activity against a variety of bacteria and fungi. Its primary mechanism in this context is the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis.

Table 1: Antibacterial Activity of Borrelidin
(MIC Values)

| Bacterial Strain | MIC (μ g/mL) |
|------------------------|-------------------|
| Staphylococcus aureus | 0.02 |
| Streptococcus pyogenes | 0.01 |
| Bacillus subtilis | 0.005 |
| Escherichia coli | >100 |
| Pseudomonas aeruginosa | >100 |

Table 2: Antifungal Activity of Borrelidin (MIC Values)

| Fungal Strain | MIC (μ g/mL) |
|---------------------------------|-------------------|
| <i>Candida albicans</i> | 0.1 |
| <i>Saccharomyces cerevisiae</i> | 0.05 |
| <i>Aspergillus fumigatus</i> | 1.0 |
| <i>Cryptococcus neoformans</i> | 0.5 |

Anti-Angiogenic Activity

One of the most promising therapeutic avenues for Borrelidin is its potent anti-angiogenic activity. It inhibits the formation of new blood vessels, a critical process in tumor growth and metastasis.

Table 3: Anti-Angiogenic Activity of Borrelidin

| Assay | IC50 / EC50 |
|---|-----------------|
| Human Umbilical Vein Endothelial Cell (HUVEC) proliferation | IC50: 0.3 nM |
| HUVEC tube formation | IC50: 0.1 nM |
| Rat aortic ring assay | EC50: 0.8 ng/mL |

Anticancer Activity

Borrelidin's anti-angiogenic properties, coupled with its ability to induce apoptosis in cancer cells, make it a compelling candidate for oncology research.

Table 4: Anticancer Activity of Borrelidin
(IC50 Values)

| Cell Line | IC50 |
|------------------------------|--------|
| Human leukemia (HL-60) | 1.2 nM |
| Human colon cancer (HCT-116) | 2.5 nM |
| Human breast cancer (MCF-7) | 3.1 nM |

Antimalarial Activity

Borrelidin has also demonstrated potent activity against the malaria parasite, *Plasmodium falciparum*.

Table 5: Antimalarial Activity of Borrelidin

| Assay | IC50 |
|--|--------|
| <i>P. falciparum</i> growth inhibition | 1.8 nM |

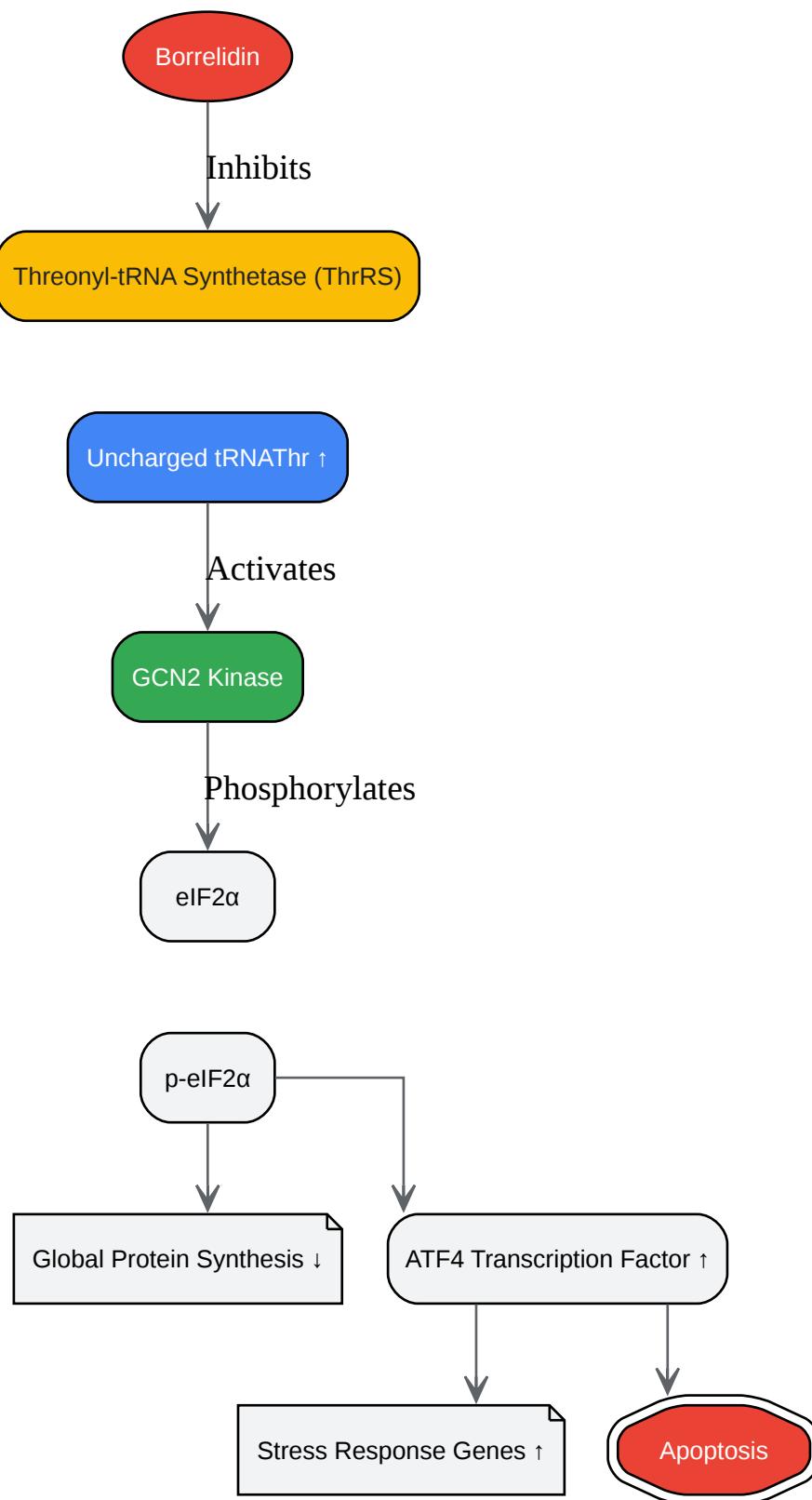
Mechanism of Action: Targeting Threonyl-tRNA Synthetase

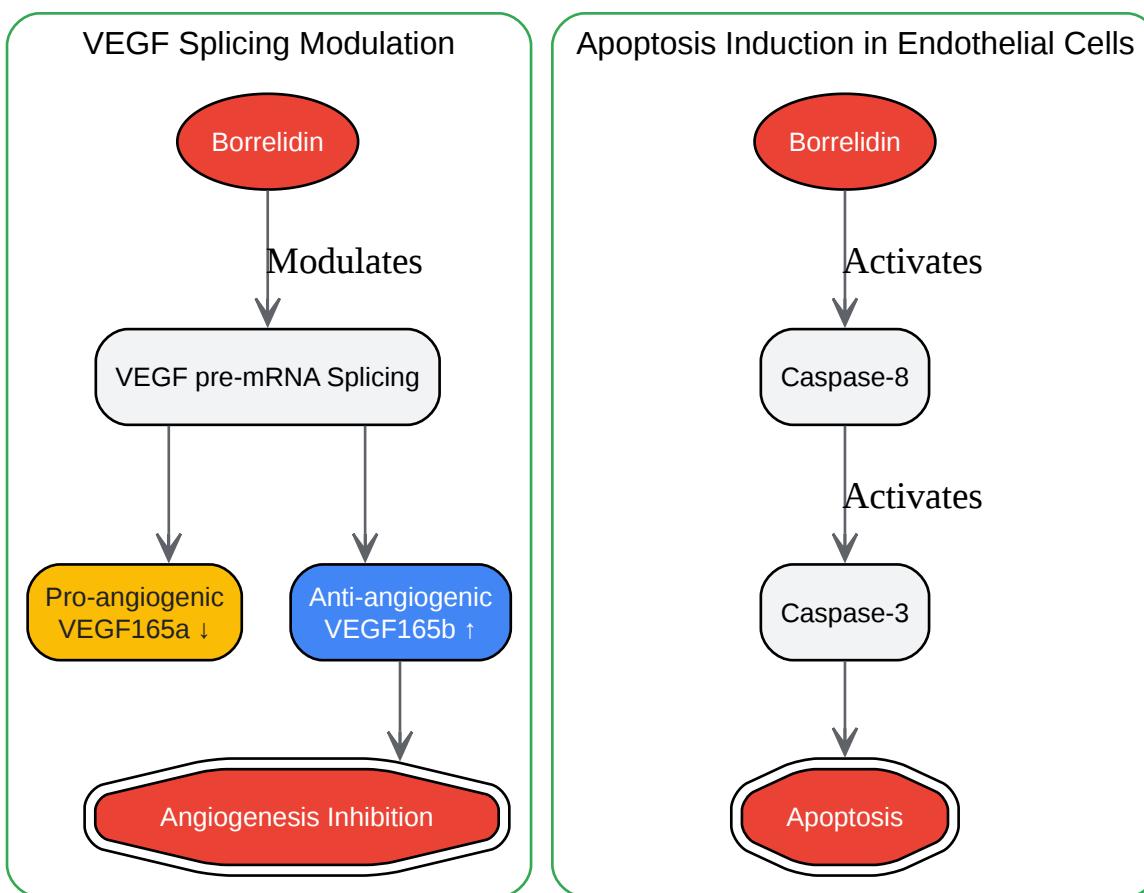
The primary molecular target of Borrelidin is threonyl-tRNA synthetase (ThrRS), a crucial enzyme responsible for attaching the amino acid threonine to its corresponding transfer RNA (tRNA) during protein synthesis. By binding to a unique allosteric pocket on ThrRS, Borrelidin non-competitively inhibits the enzyme's activity. This inhibition leads to an accumulation of uncharged tRNAThr, which triggers a cellular stress response known as the General Amino Acid Nonderepressible (GCN) pathway.

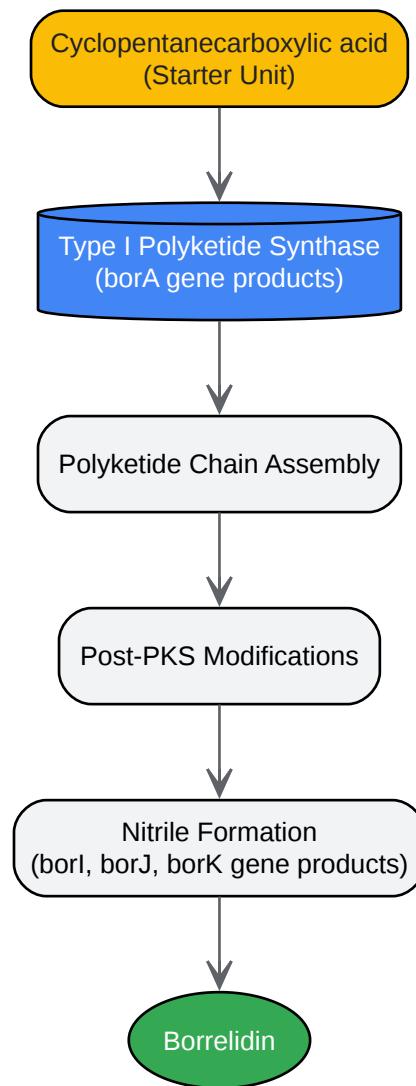
The GCN2 Signaling Pathway

The accumulation of uncharged tRNA is sensed by the protein kinase GCN2. Upon activation, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2 α), leading to a global reduction in protein synthesis and the preferential translation of stress-response transcripts, such as the transcription factor ATF4. ATF4, in turn, upregulates genes involved in

amino acid biosynthesis and stress mitigation. In the context of cancer and angiogenesis, the sustained activation of this pathway can ultimately lead to apoptosis.







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References

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